molecular formula C28H23BrSi B14178216 (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane CAS No. 922715-01-3

(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane

Cat. No.: B14178216
CAS No.: 922715-01-3
M. Wt: 467.5 g/mol
InChI Key: PYZBMCHYOXJRKO-UHFFFAOYSA-N
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Description

(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is an organosilicon compound that features a brominated naphthalene moiety attached to a triphenylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane typically involves the bromination of a naphthalene derivative followed by a coupling reaction with triphenylsilane. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The brominated naphthalene moiety can be oxidized to form corresponding naphthoquinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Hydrogenated naphthalene derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane depends on its specific application. In general, the compound can interact with various molecular targets through its brominated naphthalene moiety and triphenylsilane group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

922715-01-3

Molecular Formula

C28H23BrSi

Molecular Weight

467.5 g/mol

IUPAC Name

(8-bromo-5,6-dihydronaphthalen-2-yl)-triphenylsilane

InChI

InChI=1S/C28H23BrSi/c29-28-18-10-11-22-19-20-26(21-27(22)28)30(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-21H,10-11H2

InChI Key

PYZBMCHYOXJRKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=C1)Br

Origin of Product

United States

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